2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline
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Overview
Description
2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline is a complex heterocyclic compound that features a quinoline core fused with a triazolo-thiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. This is followed by the formation of the triazolo-thiadiazole ring system through cyclization reactions. Common reagents used in these reactions include thionyl chloride, dichloroethane, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the triazolo-thiadiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or triazolo-thiadiazole rings .
Scientific Research Applications
2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo-thiadiazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a triazole moiety.
Trazodone: An antidepressant containing a triazole ring.
Rufinamide: An antiepileptic drug with a triazole structure.
Uniqueness
What sets 2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline apart is its unique combination of a quinoline core with a triazolo-thiadiazole ring. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H18N6O2S2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-4-yl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H18N6O2S2/c1-28(25,26)23-10-8-13(9-11-23)16-20-21-18-24(16)22-17(27-18)15-7-6-12-4-2-3-5-14(12)19-15/h2-7,13H,8-11H2,1H3 |
InChI Key |
DUOCEVLVRYHPCC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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